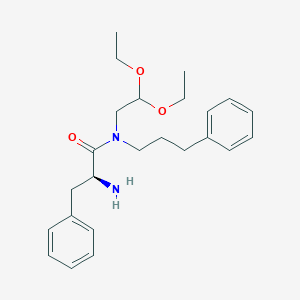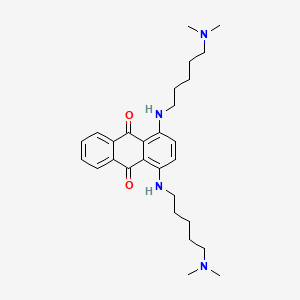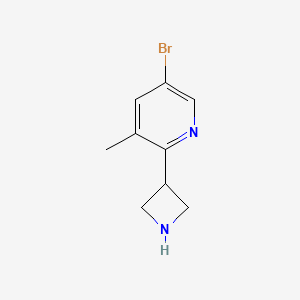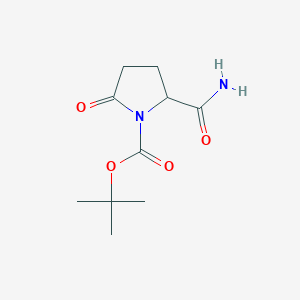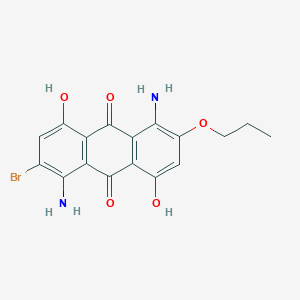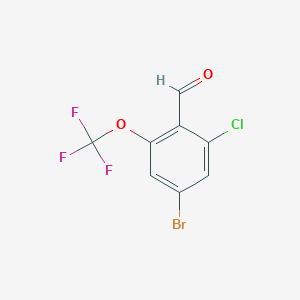
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and trifluoromethoxy precursors under controlled temperatures and solvents .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction).
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde depends on its application. In enzyme inhibition studies, the compound may interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde include:
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Lacks the chlorine atom but retains the bromine and trifluoromethoxy groups.
2-Bromo-4-chloro-6-(trifluoromethoxy)benzaldehyde: Similar structure with different positioning of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a quinoline core instead of a benzaldehyde core.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H3BrClF3O2 |
|---|---|
Molekulargewicht |
303.46 g/mol |
IUPAC-Name |
4-bromo-2-chloro-6-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-3H |
InChI-Schlüssel |
IMPPFRHVGMMCIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)

